molecular formula C9H6O2 B8620977 3-Ethynyl-5-hydroxybenzaldehyde

3-Ethynyl-5-hydroxybenzaldehyde

Cat. No.: B8620977
M. Wt: 146.14 g/mol
InChI Key: PKGBFIKVKOITDL-UHFFFAOYSA-N
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Description

3-Ethynyl-5-hydroxybenzaldehyde is an aromatic aldehyde featuring an ethynyl (C≡CH) group at the 3-position and a hydroxyl (-OH) group at the 5-position. These substituents likely influence its physicochemical properties, such as solubility, stability, and electrophilicity, making it a candidate for applications in organic synthesis, particularly in click chemistry or cross-coupling reactions.

Properties

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

3-ethynyl-5-hydroxybenzaldehyde

InChI

InChI=1S/C9H6O2/c1-2-7-3-8(6-10)5-9(11)4-7/h1,3-6,11H

InChI Key

PKGBFIKVKOITDL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Reactivity :

  • The ethynyl group in this compound confers reactivity toward click chemistry (e.g., Huisgen cycloaddition), similar to 3-Ethynylbenzaldehyde . However, the additional hydroxyl group may moderate this reactivity by increasing polarity.
  • Methoxy and ethoxy substituents (e.g., in 3-Hydroxy-5-methoxybenzaldehyde and 3-Ethoxy-5-hydroxybenzaldehyde) donate electron density, stabilizing the aldehyde group and reducing electrophilicity compared to ethynyl derivatives .

Solubility and Polarity :

  • Hydroxyl groups enhance water solubility via H-bonding, as seen in 3-Ethoxy-5-hydroxybenzaldehyde (96% purity, likely soluble in polar solvents) . The ethynyl group, being hydrophobic, may reduce this effect in this compound.

Safety and Handling :

  • Aldehydes with reactive substituents (e.g., ethynyl) require stringent safety measures. For 3-Ethynylbenzaldehyde, personal protective equipment (PPE) such as face shields and safety glasses is mandated . Similar precautions would apply to this compound, with added care for hydroxyl-related toxicity.

Synthetic Utility :

  • Ethynyl-substituted aldehydes are valuable in synthesizing conjugated polymers or pharmaceuticals, whereas methoxy/ethoxy analogs are more suited for stabilizing intermediates in multistep reactions .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data on this compound are absent in the provided evidence. Properties are inferred from analogs.
  • Structural Trends : Electron-withdrawing groups (e.g., ethynyl, chloro) increase aldehyde reactivity, while electron-donating groups (e.g., methoxy) enhance stability .

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